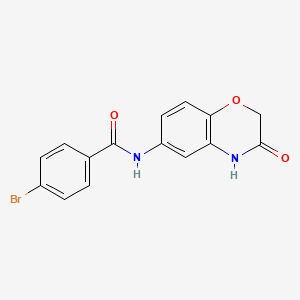

4-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Description

- This compound belongs to a class of molecules known as bromodomain inhibitors .

- Bromodomains are epigenetic protein domains that recognize acetylated lysine residues on histones, playing crucial roles in cancer, inflammation, and other diseases .

4-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide: is a chemical compound with a complex structure. Let’s break it down:

Properties

Molecular Formula |

C15H11BrN2O3 |

|---|---|

Molecular Weight |

347.16 g/mol |

IUPAC Name |

4-bromo-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |

InChI |

InChI=1S/C15H11BrN2O3/c16-10-3-1-9(2-4-10)15(20)17-11-5-6-13-12(7-11)18-14(19)8-21-13/h1-7H,8H2,(H,17,20)(H,18,19) |

InChI Key |

NHTOYUCJJVPWNP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

- The synthetic routes for this compound may involve multi-step reactions.

- One possible method is the condensation reaction between a suitable amine (containing the benzoxazinone core) and a brominated benzoyl chloride (to introduce the 4-bromo substituent).

- Industrial production methods may vary, but efficient synthesis and purification are essential.

Chemical Reactions Analysis

Oxidation: The bromine atom can undergo oxidation reactions.

Reduction: Reduction of the carbonyl group (3-oxo) may be relevant.

Substitution: The bromine can participate in substitution reactions.

Common Reagents: Bromine, reducing agents, and amine precursors.

Major Products: The desired compound itself, along with intermediates.

Scientific Research Applications

Medicine: Bromodomain inhibitors are investigated for cancer therapy. This compound may target specific proteins involved in cancer progression.

Chemistry: It serves as a valuable scaffold for designing new inhibitors.

Biology: Understanding its impact on gene expression and epigenetics.

Mechanism of Action

- This compound likely inhibits bromodomains (e.g., BRD4) by binding to their acetyl-lysine recognition sites.

- By disrupting protein-protein interactions, it affects gene transcription and cell growth.

Comparison with Similar Compounds

- Similar compounds include other bromodomain inhibitors (e.g., JQ1, CPI-0610).

- Uniqueness lies in its specific structure and bromine substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.